REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([Cl:24])[c:19]([CH:21]([CH3:22])[OH:23])[cH:20]1.[CH3:1][O:2][CH2:3][CH2:4][N:5]([S:6]([F:7])([F:8])[F:11])[CH2:9][CH2:10][O:12][CH3:13].[Cl:25][CH2:26][Cl:27].[OH2:28]>>[F:11][CH:21]([c:19]1[c:18]([Cl:24])[cH:17][cH:16][c:15]([Br:14])[cH:20]1)[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)c1cc(Br)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCN(CCOC)S(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(F)c1cc(Br)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |